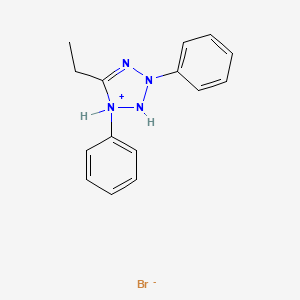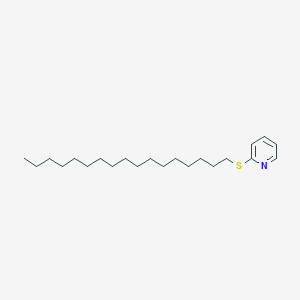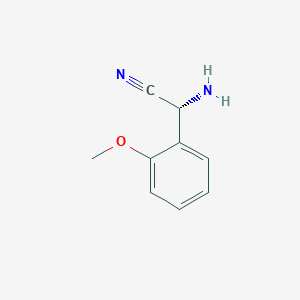
5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with diphenylacetonitrile in the presence of a brominating agent. The reaction is carried out in a solvent such as acetonitrile at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazole derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of functionalized tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include tetrazole oxides, dihydrotetrazole derivatives, and various substituted tetrazoles, depending on the reagents and conditions used.
Applications De Recherche Scientifique
5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 5-Methyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- 5-Phenyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
Uniqueness
5-Ethyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
89206-01-9 |
|---|---|
Formule moléculaire |
C15H17BrN4 |
Poids moléculaire |
333.23 g/mol |
Nom IUPAC |
5-ethyl-1,3-diphenyl-1,2-dihydrotetrazol-1-ium;bromide |
InChI |
InChI=1S/C15H16N4.BrH/c1-2-15-16-19(14-11-7-4-8-12-14)17-18(15)13-9-5-3-6-10-13;/h3-12,17H,2H2,1H3;1H |
Clé InChI |
XCCGPQQFNTUPTJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(N[NH+]1C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14136279.png)
![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)

![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)

![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
![2-[(Hydroxymethyl)carbamoyl]benzoic acid](/img/structure/B14136321.png)




![5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14136340.png)


